

Comprehensive Technical Guide: (1R,3S)-Indatraline Stereochemistry and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

Cat. No.: S530604

Get Quote

Molecular Structure and Stereochemical Significance

The **indane scaffold** represents a privileged structure in medicinal chemistry, combining a rigid bicyclic framework with both aromatic and aliphatic characteristics that offers considerable versatility for chemical modification. [1] Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) features a **1-amino-3-aryl indane** structure that demonstrates remarkable **stereospecificity** in its biological activity.

Fundamental Molecular Characteristics

Table 1: Fundamental Characteristics of (1R,3S)-Indatraline

Property	Specification
Systematic Name	(1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride
CAS Registry	86939-10-8

Property	Specification
Molecular Formula	C ₁₆ H ₁₅ Cl ₂ N·HCl
Molecular Weight	292.2 g/mol (free base)
Specific Rotation	Optically active form exhibits characteristic rotation
pKa	9.28±0.40 (Predicted)
Storage Conditions	Desiccate at room temperature

The **(1R,3S) configuration** represents the **trans-diastereomer** where the aromatic ring at position 3 and the methylamino group at position 1 adopt a specific spatial orientation that maximizes interactions with monoamine transporter binding pockets. This configuration has been identified as the **pharmacologically active enantiomer** with superior binding characteristics compared to its stereoisomers. [2]

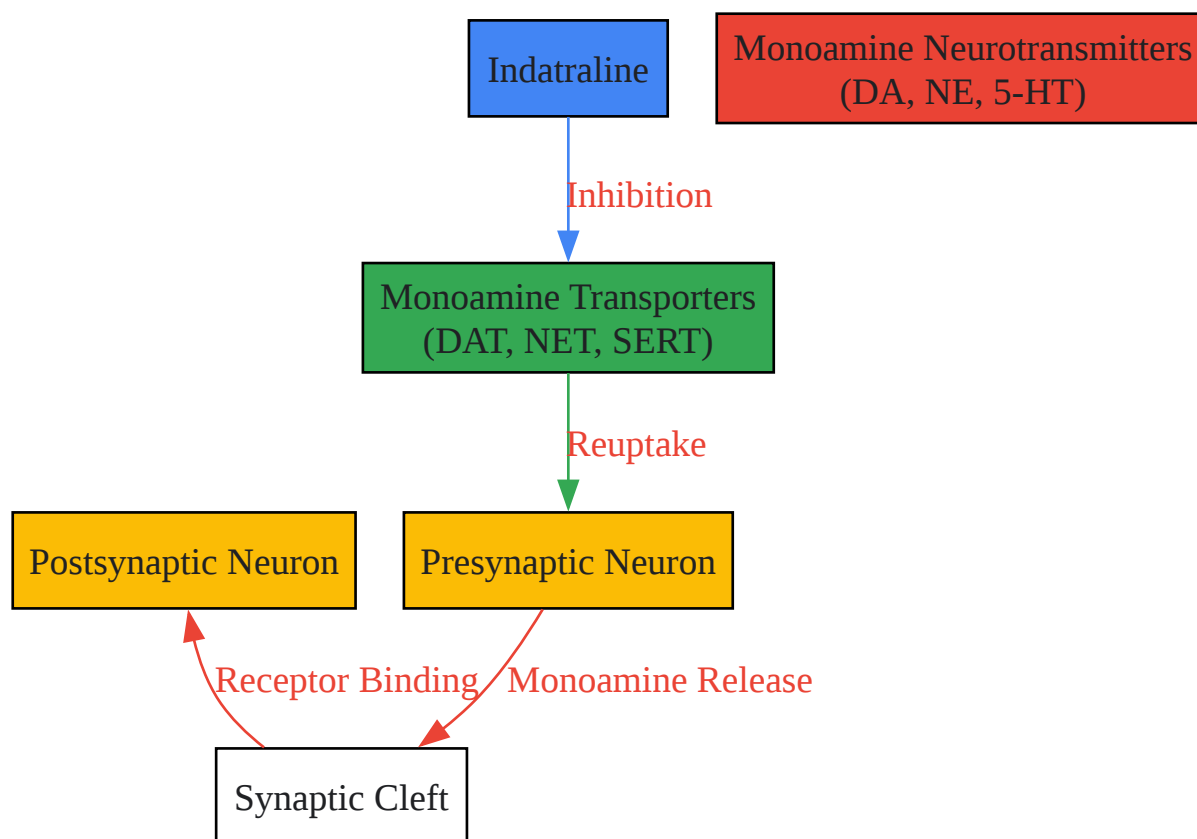
Comprehensive Pharmacological Profile

Triple Reuptake Inhibition Mechanism

Indatraline functions as a potent **non-selective monoamine reuptake inhibitor** with demonstrated affinity for all three monoamine transporters:

- Dopamine Transporter (DAT)
- Norepinephrine Transporter (NET)
- Serotonin Transporter (SERT)

This comprehensive inhibition profile establishes indatraline as a **triple reuptake inhibitor (TRI)**, simultaneously modulating dopaminergic, noradrenergic, and serotonergic neurotransmission. The compound acts at the **central binding site** of these transporters, preventing the reuptake of released monoamines from synaptic clefts and thereby increasing their extracellular concentrations and prolonging their signaling duration. [3] [4]



[Click to download full resolution via product page](#)

Figure 1: Indatraline inhibits monoamine transporters (DAT, NET, SERT), preventing neurotransmitter reuptake and increasing synaptic levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Binding Affinity and Kinetic Parameters

The **MS Binding Assays** developed using (1R,3S)-indatraline as a native marker demonstrate excellent correlation with traditional radioligand binding assays, providing a **label-free alternative** for characterizing monoamine reuptake inhibitors. These mass-spectrometry-based assays enable comprehensive investigation of binding parameters without radioactive markers. [3]

Table 2: Comprehensive Pharmacological Data for (1R,3S)-Indatraline

Parameter	hDAT	hNET	hSERT
Binding Affinity (K _i)	High affinity	High affinity	High affinity
Dissociation Kinetics	Slow dissociation	Slow dissociation	Slow dissociation
Allosteric Regulation	Not reported	Not reported	Clomipramine effect observed
Onset/Duration	Slower onset, longer duration than cocaine	Similar prolonged profile	Similar prolonged profile

The **dissociation rate constants** for (1R,3S)-indatraline binding at all three monoamine transporters were determined in kinetic studies, revealing characteristically **slow dissociation kinetics** that contribute to its long duration of action. Notably, these investigations uncovered an **allosteric effect of clomipramine** on the dissociation of (1R,3S)-indatraline specifically from hSERT, suggesting complex regulatory mechanisms at the serotonin transporter. [3]

Analytical Methods and Experimental Protocols

MS Binding Assays Methodology

The established **MS Binding Assays** provide a robust framework for investigating indatraline's interactions with monoamine transporters:

3.1.1 Saturation Experiments

- **Purpose:** Determine binding affinity and density of transporter expression
- **Procedure:** Incubate increasing concentrations of (1R,3S)-indatraline with transporter-expressing membrane preparations
- **Quantification:** Use mass spectrometry to directly quantify bound ligand
- **Analysis:** Generate saturation binding curves and calculate K_{D} values

3.1.2 Kinetic Studies

- **Purpose:** Characterize association and dissociation rates
- **Procedure:** Monitor binding time course after addition of (1R,3S)-indatraline
- **Dissociation Phase:** Measure remaining bound ligand after dilution or competitor addition
- **Analysis:** Determine k_{on} , k_{off} , and calculate K_D from kinetic parameters

3.1.3 Competition Experiments

- **Purpose:** Profile inhibitory potency of test compounds
- **Procedure:** Co-incubate (1R,3S)-indatraline with varying concentrations of inhibitors
- **Quantification:** Measure displacement of marker binding
- **Analysis:** Generate competition curves and calculate IC_{50} and K_i values

The **validation studies** demonstrated that results from MS Binding Assays align excellently with those obtained from traditional radioligand binding assays, confirming their reliability for characterizing new monoamine reuptake inhibitors. [3]

Behavioral Assessment Protocols

3.2.1 Motor Activity Monitoring

- **Model:** Wistar rats
- **Parameters:** Ambulation, raising, and stereotypy indexes
- **Timing:** Measurements at 1, 2, and 3 hours post-intraperitoneal administration
- **Findings:** Indatraline effects persisted for at least three hours, significantly longer than cocaine

3.2.2 Self-Administration Studies

- **Purpose:** Evaluate reinforcing properties
- **Models:** Rats and monkeys trained to self-administer cocaine
- **Procedure:** Assess substitution and reinstatement effects
- **Outcome:** Indatraline demonstrated partial substitution for cocaine with reduced reinforcing efficacy [4]

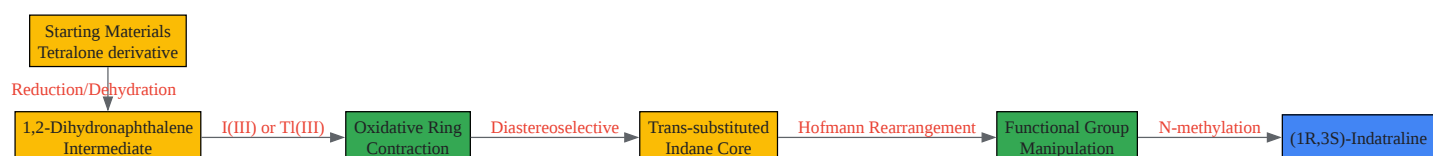
Synthesis and Stereochemical Control

Strategic Synthetic Approaches

Multiple synthetic routes have been developed to access optically pure (1R,3S)-indatraline, addressing the significant challenge of **stereocontrol** in the 1,3-disubstituted indane system.

Table 3: Comparison of Synthetic Approaches to (1R,3S)-Indatraline

Method	Key Features	Yield	Stereocontrol	Reference
Ring Contraction	I(III)-mediated contraction of 1,2-dihydronaphthalene	Moderate to high	Diastereoselective	[4]
Asymmetric Synthesis	Rhodium-catalyzed conjugate addition	High	Enzymatic resolution	[2]
Biocatalytic Approaches	Marine-derived fungi biotransformation	Varies	High enantioselectivity	[1]



[Click to download full resolution via product page](#)

Figure 2: I(III)-mediated oxidative ring contraction route to (1R,3S)-indatraline, establishing trans-stereochemistry during key diastereoselective step.

I(III)-Mediated Ring Contraction Protocol

A novel approach developed for indatraline synthesis employs **hypervalent iodine reagents** in a key ring contraction transformation:

4.2.1 Experimental Procedure

- **Starting Material Preparation:** Tetralone 6 is reduced using NaBH_4 and dehydrated with PTSA to yield 1,2-dihydronaphthalene 5 (91% yield)
- **Oxidative Ring Contraction:**
 - React 1,2-dihydronaphthalene 5 with 3.6 equivalents of HTIB in anhydrous methanol
 - Reaction proceeds rapidly (15 minutes) at room temperature
 - Yields indane 4 as a single diastereomer (62%) alongside addition product 8 (35%)
- **Alternative Conditions:** Thallium(III) trinitrate in trimethyl orthoformate provides higher yield (88%) but generates toxic residues
- **Oxidation and Functionalization:**
 - Jones oxidation ($\text{CrO}_3/\text{H}_2\text{SO}_4$ in acetone) converts ketal to carboxylic acid 9 (83% yield)
 - Subsequent functional group manipulations yield final indatraline structure

This methodology provides efficient access to the trans-configured 1,3-disubstituted indane core with control over stereochemistry. [4]

Biocatalytic Strategies

Recent advances explore **biocatalytic approaches** using marine-derived fungi including *Emericellopsis maritima* BC17 and *Purpureocillium lilacinum* BC17-2. These biological systems offer **green chemistry alternatives** with inherent stereoselectivity, operating under mild aqueous conditions at physiological pH and temperature. [1]

Therapeutic Applications and Potential

Substance Use Disorders

Indatraline has been investigated as a potential **agonist medication** for **cocaine use disorder**, based on the substitute agonist therapy model successfully employed for nicotine and heroin addictions:

- **Pharmacological Rationale:** As a triple reuptake inhibitor with slower onset and longer duration than cocaine, indatraline may stabilize dopaminergic systems while reducing cocaine reinforcement
- **Behavioral Evidence:** In self-administration models, indatraline partially substitutes for cocaine while reducing cocaine-maintained behavior
- **Clinical Translation:** Despite promising preclinical data, no clinical evidence currently supports indatraline use in cocaine addiction treatment [4]

Neurodegenerative Disorders

Patent applications disclose indatraline analogs for treating **neurodegenerative diseases** characterized by alpha-synuclein aggregation:

- **Target Indications:** Parkinson's disease, Lewy body dementia, multiple system atrophy
- **Proposed Mechanism:** Modulation of monoaminergic systems compromised in neurodegeneration
- **Current Status:** Preclinical investigation stage [5]

Commercial Availability and Research Applications

(1R,3S)-Indatraline is commercially available for research purposes with significant cost considerations:

- **Pricing Structure:**
 - 10 mg: approximately \$660.95
 - 50 mg: approximately \$1,041.76
- **Supplier Specifications:** 95.00% purity, supplied as hydrochloride salt
- **Storage Recommendations:** Desiccate at room temperature [6]

The compound serves primarily as a **pharmacological tool compound** for studying monoamine transporter function and as a reference standard in drug discovery programs targeting neurotransmitter reuptake inhibition.

Conclusion and Future Perspectives

The **(1R,3S) stereochemistry** of indatraline is fundamental to its high-affinity interaction with monoamine transporters and its distinctive pharmacological profile as a triple reuptake inhibitor. The development of **MS Binding Assays** using this enantiomer as a native marker provides powerful tools for characterizing novel monoamine reuptake inhibitors without radioactive ligands.

Future research directions include:

- **Structural Studies:** Elucidation of precise binding modes through cryo-EM or crystallography
- **Prodrug Development:** Addressing pharmacokinetic limitations while maintaining stereochemical integrity

- **Targeted Therapeutics:** Exploiting the triple reuptake inhibition profile for treatment-resistant depression and other complex neuropsychiatric conditions
- **Green Synthesis:** Advancing biocatalytic and asymmetric synthetic methods for efficient production

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Stereochemical Characterization of Optically Active Indane ... [mdpi.com]
2. Synthesis of Optically Pure 1-Amino-3-aryl Indanes Exemplified by... [orbit.dtu.dk]
3. MS Binding Assays for the Three Monoamine Transporters Using the... [pubmed.ncbi.nlm.nih.gov]
4. Synthesis and Effect on the Motor Activity of Wistar Rats [pmc.ncbi.nlm.nih.gov]
5. Treatment of Neurodegenerative Diseases Using ... [patents.google.com]
6. (1R,3S)-REL-3-(3,4-DICHLOROPHENYL)... 3 S [chemicalbook.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: (1R,3S)-Indatraline Stereochemistry and Pharmacological Profile]. Smolecule, [2026]. [Online PDF]. Available at: [\[https://www.smolecule.com/products/b530604#indatraline-stereochemistry-1r-3s-configuration\]](https://www.smolecule.com/products/b530604#indatraline-stereochemistry-1r-3s-configuration)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com